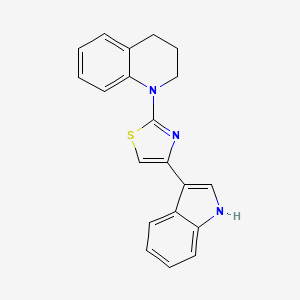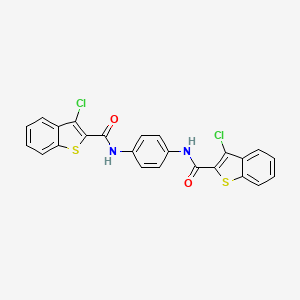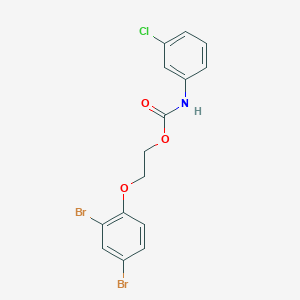
2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole is a complex organic compound that features a quinoline, indole, and thiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines.
Thiazole Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and quinoline moieties.
Reduction: Reduction reactions could be used to modify the quinoline ring, potentially converting it to a tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds containing quinoline, indole, and thiazole moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for compounds like 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole would depend on their specific biological targets. They might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-oxazole
- 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-imidazole
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole lies in its specific combination of quinoline, indole, and thiazole moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-4-10-19-14(6-1)7-5-11-23(19)20-22-18(13-24-20)16-12-21-17-9-3-2-8-15(16)17/h1-4,6,8-10,12-13,21H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEULKRYAANXJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=CS3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid](/img/structure/B5105046.png)

![2,4-dichlorobenzaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5105062.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5105071.png)
![1-(2-chlorobenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5105074.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5105079.png)
![(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)

![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
![2,6-Dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B5105120.png)
![N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5105126.png)
![1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B5105140.png)

